2,6-Dimethylhept-4-en-3-yl ethyl carbonate
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Overview
Description
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is an organic compound with a unique structure that includes a heptene backbone with dimethyl substitutions and an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate typically involves the reaction of 2,6-dimethylhept-4-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,6-Dimethylhept-4-en-3-ol+Ethyl chloroformate→2,6-Dimethylhept-4-en-3-yl ethyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhept-4-en-3-yl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ethyl carbonate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted carbonates.
Scientific Research Applications
2,6-Dimethylhept-4-en-3-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethylhept-4-en-3-yl ethyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The ethyl carbonate group can undergo hydrolysis, releasing ethanol and carbon dioxide, which can then interact with biological systems. The dimethylheptene backbone can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylhept-4-en-3-yl methyl carbonate
- 2,6-Dimethylhept-4-en-3-yl propyl carbonate
- 2,6-Dimethylhept-4-en-3-yl butyl carbonate
Uniqueness
2,6-Dimethylhept-4-en-3-yl ethyl carbonate is unique due to its specific combination of a heptene backbone with dimethyl substitutions and an ethyl carbonate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
121440-82-2 |
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Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
2,6-dimethylhept-4-en-3-yl ethyl carbonate |
InChI |
InChI=1S/C12H22O3/c1-6-14-12(13)15-11(10(4)5)8-7-9(2)3/h7-11H,6H2,1-5H3 |
InChI Key |
QQQOBWUTKMYEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C=CC(C)C)C(C)C |
Origin of Product |
United States |
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